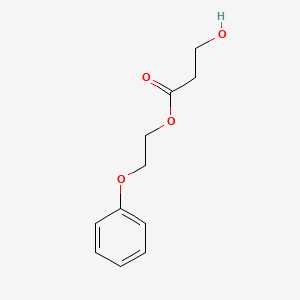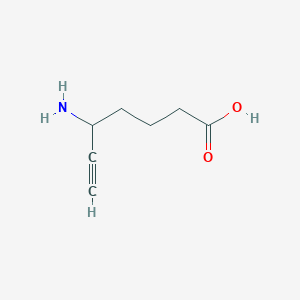
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is an organic compound with the molecular formula C14H22O. It is also known by other names such as β-Irone and 6-Methyl-β-ionone . This compound is characterized by its unique structure, which includes a cyclohexene ring with multiple methyl groups and an enal functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal typically involves the aldol condensation of suitable precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetaldehyde under basic conditions to form the desired enal . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a fragrance compound and its interactions with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal involves its interaction with specific molecular targets. In the context of its fragrance properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of smell . Additionally, its chemical reactivity is governed by the presence of the enal group, which can participate in various nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
β-Irone: A structurally similar compound with a different substitution pattern on the cyclohexene ring.
6-Methyl-β-ionone: Another isomer with a similar molecular formula but different structural arrangement.
β-Methylionone: A related compound with variations in the position of the methyl groups.
Uniqueness
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is unique due to its specific substitution pattern and the presence of the enal functional group, which imparts distinct chemical reactivity and olfactory properties .
Properties
CAS No. |
58102-03-7 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C15H24O/c1-11(10-16)6-9-14-12(2)7-8-13(3)15(14,4)5/h6-7,9-11,13-14H,8H2,1-5H3 |
InChI Key |
XEBQQAUROPQIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=CC(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)



![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
